![molecular formula C14H17NO2S B1530620 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione CAS No. 1428139-30-3](/img/structure/B1530620.png)
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione
Descripción general
Descripción
“2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 .
Synthesis Analysis
The synthesis of a similar compound, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, has been reported in the literature . A mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) was refluxed in dry xylene for 2 hours. The reaction mixture was then cooled, and the resulting solid was recrystallized from ethanol .Aplicaciones Científicas De Investigación
Synthesis of N-Confused Porphyrin Derivatives
This compound has been used as an active methylene compound in the synthesis of novel types of N-confused porphyrin derivatives without the need for a catalyst. These derivatives have been synthesized in good yield, highlighting the compound's utility in the field of organic chemistry and material science (Li et al., 2011).
Antimicrobial Activity and Docking Study
Derivatives of 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione have been synthesized and evaluated for their antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, and fungi. These compounds displayed interesting antimicrobial activities, with some showing higher activity compared to reference drugs. Molecular modeling inside the active site of dihydropteroate synthase supported their potential as antimicrobial agents (Ghorab et al., 2017).
Coordination Compounds
Coordination compounds derived from dimethylhydrazones of cyclohexane-1,2-dione and related compounds have been synthesized, showing the versatility of this chemical framework in forming complex structures with metals. These complexes have potential applications in catalysis, material science, and as models for biological systems (Demertzi et al., 1984).
Evaluation of Tautomeric Stability
The stability of tautomers of compounds related to 2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione has been evaluated based on calculated Gibbs free energies. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds in various environments, impacting their applications in chemical synthesis and drug design (Dobosz et al., 2020).
Propiedades
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLLZWYVLDMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



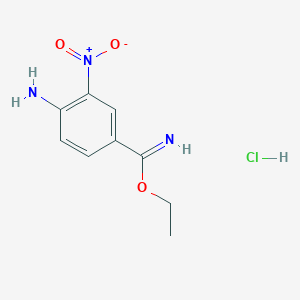
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
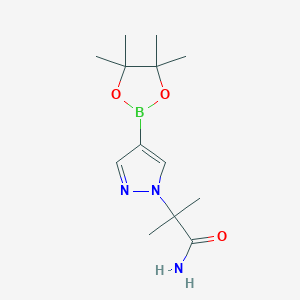
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)
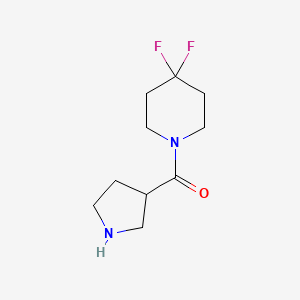
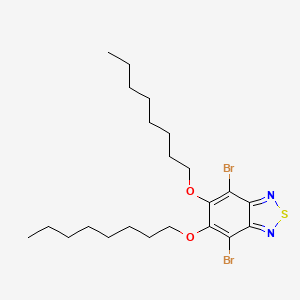

![8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B1530548.png)
![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)

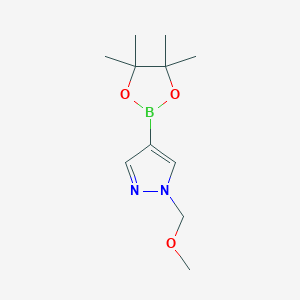
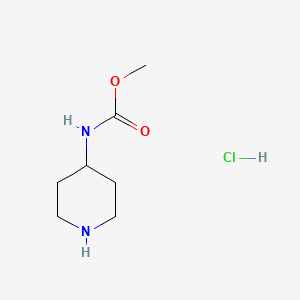
![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)
![methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1530559.png)